molecular formula C18H20BrNO2S B12117532 4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide

4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B12117532
M. Wt: 394.3 g/mol
InChI Key: IVPAMXDEJGYQTB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a bromine atom at the para position of the aromatic ring and two distinct substituents: a (3-methylthiophen-2-yl)methyl group and a tetrahydrofuran-2-ylmethyl group. Its molecular formula is C₁₈H₁₆BrNO₂S, with a molecular weight of 390.3 g/mol . This compound is of interest in medicinal chemistry and materials science due to its unique combination of functional groups .

Properties

Molecular Formula

C18H20BrNO2S

Molecular Weight

394.3 g/mol

IUPAC Name

4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C18H20BrNO2S/c1-13-8-10-23-17(13)12-20(11-16-3-2-9-22-16)18(21)14-4-6-15(19)7-5-14/h4-8,10,16H,2-3,9,11-12H2,1H3

InChI Key

IVPAMXDEJGYQTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2CCCO2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps. One common method includes the bromination of a benzamide precursor, followed by the introduction of the thiophene and tetrahydrofuran groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while substitution of the bromine atom can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Their Implications

The table below highlights key structural differences and their effects on properties:

Compound Name Structural Features Key Differences vs. Target Compound Biological/Chemical Impact
4-Bromo-N-(furan-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)benzamide Furan + trimethoxybenzyl substituents Replaces tetrahydrofuran with furan and adds methoxy groups Enhanced lipophilicity; altered receptor binding due to methoxy groups
4-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylthiophen-2-yl)methylbenzamide Sulfone-modified tetrahydrothiophene + methylthiophene Incorporates a sulfone group in the tetrahydrothiophene ring Increased polarity; potential for improved metabolic stability
4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide Chlorine substitution + sulfone-modified tetrahydrothiophene Replaces bromine with chlorine; lacks thiophene moiety Reduced steric bulk; altered halogen-dependent reactivity
4-Bromo-N-(2-fluoroethyl)-3-trifluoromethyl-benzamide Trifluoromethyl + fluoroethyl substituents Lacks heterocyclic substituents; adds trifluoromethyl group Enhanced electron-withdrawing effects; improved bioavailability

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